Sodium Ascorbate

Solubility Formulation Aqueous Processing

Sodium Ascorbate (pH 7.0–7.5) eliminates gastric irritation and formulation acidity issues inherent to ascorbic acid (pH ~2.5). Its solubility of 62 g/100 mL at 25°C makes it the preferred choice for concentrated IV solutions (100% bioavailability) and effervescent tablets requiring neutral-pH compatibility with B vitamins. As a curing accelerator, it rapidly converts nitrite to nitric oxide at 0.5–1.5% usage, stabilizing cured meat color. Aqueous antibrowning dips at 0.3% inhibit polyphenol oxidase, extending fresh-cut produce shelf life. Each gram contributes 111 mg sodium—critical for dietary formulation precision.

Molecular Formula C6H7O6.Na
C6H7O6Na
C6H7NaO6
Molecular Weight 198.11 g/mol
CAS No. 134-03-2
Cat. No. B1665280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Ascorbate
CAS134-03-2
SynonymsAcid, Ascorbic
Acid, L-Ascorbic
Ascorbate, Ferrous
Ascorbate, Magnesium
Ascorbate, Sodium
Ascorbic Acid
Ascorbic Acid, Monosodium Salt
di-L-Ascorbate, Magnesium
Ferrous Ascorbate
Hybrin
L Ascorbic Acid
L-Ascorbic Acid
Magnesium Ascorbate
Magnesium Ascorbicum
Magnesium di L Ascorbate
Magnesium di-L-Ascorbate
Magnorbin
Sodium Ascorbate
Vitamin C
Molecular FormulaC6H7O6.Na
C6H7O6Na
C6H7NaO6
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
InChIInChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1
InChIKeyPPASLZSBLFJQEF-RXSVEWSESA-M
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Solubility in water: 62 g/100 mL at 25 °C;  78 g/100 mL at 75 °C
Very slightly soluble in alcohol;  insoluble in chloroform, ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Ascorbate (CAS 134-03-2): A Neutralized Vitamin C Source for pH-Sensitive Formulation and Enhanced Gastric Tolerability


Sodium Ascorbate (CAS 134-03-2) is the sodium salt of L-ascorbic acid (vitamin C), belonging to the class of mineral ascorbates [1]. It is characterized by a neutral to slightly alkaline pH in aqueous solution (approximately 7.0–7.5), in contrast to the highly acidic nature of ascorbic acid (pH ~2.5) [2]. This fundamental chemical modification—replacing the proton at the 3-hydroxy group with a sodium ion—confers distinct physicochemical properties that directly impact its utility in scientific and industrial applications [1].

Why Ascorbic Acid or Alternative Ascorbate Salts Cannot Replace Sodium Ascorbate in Critical Formulation and Process Conditions


The common in-class compounds—ascorbic acid, calcium ascorbate, magnesium ascorbate, and sodium erythorbate—exhibit markedly divergent solubility profiles, solution pH, stability under specific environmental conditions, and bioactivity [1][2]. Ascorbic acid's strong acidity (pH ~2.5) precludes its use in pH-sensitive formulations and can cause gastric irritation in up to 20% of high-dose consumers [1]. Conversely, other mineral ascorbates (e.g., calcium ascorbate) introduce distinct cations that alter deliquescence behavior and may not match the solubility of 62 g/100 mL water at 25°C characteristic of sodium ascorbate [2][3]. Direct substitution can thus compromise product stability, sensory properties, and intended performance, necessitating a quantitative understanding of where sodium ascorbate differentiates.

Quantitative Differentiation Guide for Sodium Ascorbate: Comparative Data for Informed Scientific Selection


Water Solubility Comparison: Sodium Ascorbate vs. Ascorbic Acid at 25°C

Sodium ascorbate demonstrates significantly higher water solubility (62 g/100 mL at 25°C) compared to ascorbic acid [1][2]. This enhanced solubility is critical for applications requiring high concentrations of vitamin C in aqueous systems without precipitation or the need for organic co-solvents.

Solubility Formulation Aqueous Processing

Solution pH Comparison: Sodium Ascorbate (10% w/v) vs. Ascorbic Acid (10% w/v)

A 10% aqueous solution of sodium ascorbate exhibits a pH of approximately 7.5, in stark contrast to the pH of ~2.5 for a comparable ascorbic acid solution [1][2]. This near-neutral pH eliminates the risk of acid-catalyzed degradation of co-formulated ingredients and mitigates the gastric irritation commonly associated with high-dose ascorbic acid [1].

pH Formulation Stability Gastric Tolerability

Meat Curing Acceleration: Comparative Equivalence of Sodium Ascorbate and Sodium Erythorbate

In meat curing applications, sodium ascorbate and sodium erythorbate (isoascorbate) function as curing accelerators. A comparative study established that 1.09 parts of sodium erythorbate are equivalent to 1 part of sodium ascorbate in terms of antioxidant effect, and 1.23 parts of sodium erythorbate are equivalent to 1 part of ascorbic acid [1]. Another study confirmed sodium erythorbate was as effective as ascorbic acid for inhibiting vertebrae discolouration in beef steaks (P > 0.05), and both compounds at 0.5-1.5% (wt/wt) significantly improved redness (P < 0.05) compared to untreated controls [2].

Meat Processing Color Retention Curing Accelerator

Cytostatic Activity in Leukemic Cell Lines: Differential Sensitivity to Ascorbate Derivatives

In vitro studies on human leukemic cell lines (HL-60 and U937) demonstrated that ascorbic acid and sodium ascorbate dose-dependently inhibited cell growth, whereas dehydroascorbic acid and magnesium ascorbyl 2-phosphate showed no inhibitory effect up to 200 μM [1]. This indicates that the sodium ascorbate form retains the cytostatic activity of ascorbic acid, while certain derivatives are inactive in this model.

Cell Culture Cancer Research Ascorbate Derivatives

Regulatory Safety Assessment: Equivalent Genotoxicity and Carcinogenicity Profile to Ascorbic Acid and Calcium Ascorbate

A comprehensive re-evaluation by the European Food Safety Authority (EFSA) concluded that there is no genotoxicity concern for sodium ascorbate, ascorbic acid, or calcium ascorbate [1]. Long-term carcinogenicity tests with ascorbic acid did not show any chronic toxicity, even at high doses, and also showed no signs of carcinogenicity [1]. Furthermore, sodium ascorbate is listed as Generally Recognized as Safe (GRAS) by the U.S. FDA under 21 CFR 182.3731 for use in food in accordance with good manufacturing practice [2].

Regulatory Compliance Food Additive Safety GRAS Status

Stability in Amorphous Polymer Matrices: Sodium Ascorbate More Labile Than Ascorbic Acid

In colyophilized polyvinylpyrrolidone (PVP) polymer matrices, sodium ascorbate was found to be more labile (i.e., degrades faster) than ascorbic acid when in an amorphous state [1]. Both forms were more labile when amorphous than when crystalline, and significant degradation occurred even in the glassy state. Degradation increased when vitamins were present at lower proportions in the amorphous solid dispersions [1].

Solid-State Stability Polymer Formulations Amorphous Dispersions

High-Value Application Scenarios for Sodium Ascorbate Driven by Quantitative Differentiation Data


pH-Neutral Liquid Multivitamins and Effervescent Tablets

The quantitative evidence of a 10% aqueous solution pH of ~7.5, compared to ascorbic acid's pH of ~2.5 [1], directly enables the formulation of liquid supplements and effervescent products where a neutral pH is essential for the stability of other nutrients (e.g., B vitamins) and for consumer palatability. Sodium ascorbate is the ingredient of choice for effervescent tablets, where its predictable reaction with citric acid creates the desired fizz without excessive sourness [2].

Concentrated Injectable and High-Dose Oral Vitamin C Preparations

The high water solubility of 62 g/100 mL at 25°C [1] makes sodium ascorbate the preferred form for preparing concentrated aqueous solutions for intravenous (IV) administration, where 100% bioavailability is achievable [2]. For high-dose oral supplements, the neutral pH (7.0-7.5) eliminates the gastric irritation associated with ascorbic acid, improving patient compliance, while the sodium content (111 mg per 1000 mg sodium ascorbate) must be accounted for in dietary formulations [3].

Meat and Poultry Curing for Accelerated Color Development

Based on established equivalence (1.09 parts sodium erythorbate equivalent to 1 part sodium ascorbate) [1] and confirmed efficacy in improving color retention in beef steaks at concentrations of 0.5-1.5% [2], sodium ascorbate is a scientifically justified curing accelerator. It functions to rapidly convert nitrite to nitric oxide, accelerating the curing reaction and stabilizing the characteristic pink color of cured meats, thereby reducing processing time and improving visual quality.

Enzymatic Browning Inhibition in Fresh-Cut Produce Processing

While direct head-to-head data against other ascorbates is limited for this specific application, the class-level inference from studies using sodium isoascorbate (erythorbate) and ascorbic acid demonstrates that ascorbate salts effectively reduce the browning index in fresh-cut apples [1]. Sodium ascorbate, by virtue of its neutral pH and high solubility, can be incorporated into aqueous antibrowning dips or sprays at optimal concentrations (e.g., 0.3% in compound solutions) to inhibit polyphenol oxidase activity, extending the shelf life and visual appeal of minimally processed fruits and vegetables [1].

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